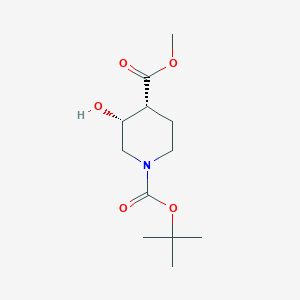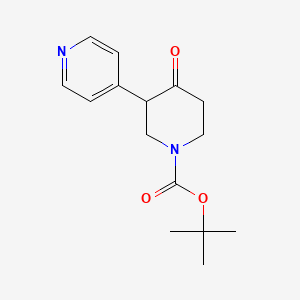![molecular formula C6H4N4O2 B13461462 [1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with orthoesters, followed by cyclization and subsequent functionalization . Industrial production methods often utilize commercially available, cost-effective reagents to achieve multigram-scale synthesis .
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antibacterial and anticancer agent.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid include:
[1,2,4]Triazolo[4,3-c]quinazolines: Known for their bioisosterism and potential as therapeutic agents.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds are potent adenosine receptor antagonists and have shown anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization to develop new therapeutic agents .
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H,11,12) |
InChI Key |
FJIQDUCVFDFOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)



![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)







amine hydrochloride](/img/structure/B13461459.png)
![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
